4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline
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Overview
Description
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-methanol with aniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through various purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is studied for its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it may interfere with signaling pathways like the NF-kB pathway, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-methanol
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
Uniqueness: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline stands out due to its specific structural features that confer unique biological activities. Its methoxy group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to its analogs.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C10H11N3O2/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 |
InChI Key |
MGVPSGWCYWTPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
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